While 2-oxohexanoic acid (C6H10O3) is listed in various scientific databases, information regarding its specific applications in scientific research is currently limited.
If you are interested in learning more about the latest developments in scientific research, you can consult scientific databases and publications. These resources are constantly updated with new findings, and they may contain information about 2-oxohexanoic acid or similar compounds in the future.
Here are some examples of scientific databases you can explore:
2-Oxohexanoic acid, also known as alpha-ketocaproic acid, is a straight-chain fatty acid characterized by the presence of an oxo group at the second carbon position of hexanoic acid. Its chemical formula is C₆H₁₀O₃, with an average molecular weight of approximately 130.14 g/mol . This compound belongs to the class of medium-chain keto acids, which typically have carbon chains ranging from six to twelve carbon atoms .
2-Oxohexanoic acid has been identified in various biological samples and food sources, including poultry and certain types of fish, indicating its potential role as a biomarker for dietary intake .
These reactions are crucial in metabolic pathways, particularly in energy production and amino acid metabolism.
The biological activity of 2-oxohexanoic acid includes its role as a secondary metabolite, which may function in signaling or defense mechanisms within organisms . It has been implicated in various metabolic processes and may influence energy metabolism due to its involvement in the citric acid cycle. Furthermore, studies suggest that it may exhibit antimicrobial properties, although further research is needed to fully understand its biological implications .
2-Oxohexanoic acid can be synthesized through multiple methods:
The applications of 2-oxohexanoic acid span various fields:
Research on interaction studies involving 2-oxohexanoic acid primarily focuses on its metabolic pathways and interactions with other biomolecules. It has been shown to interact with enzymes involved in fatty acid metabolism, influencing energy production and storage . Additionally, its potential interactions with amino acids suggest a role in nitrogen metabolism.
Several compounds share structural similarities with 2-oxohexanoic acid. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Hydroxy-2-oxohexanoic acid | C₆H₁₀O₄ | Contains a hydroxyl group at the fourth carbon position. |
3-Oxopentanoic acid | C₅H₈O₃ | A shorter chain keto acid with similar metabolic pathways. |
Acetoacetic acid | C₄H₆O₃ | A diketone that plays a significant role in ketogenesis. |
3-Hydroxybutyric acid | C₄H₈O₃ | Involved in energy metabolism and ketone body production. |
Uniqueness: What sets 2-oxohexanoic acid apart is its specific chain length and the position of the oxo group, which influences its reactivity and biological roles compared to the other compounds listed.
2-Oxohexanoic acid, also known as 2-ketohexanoic acid or alpha-ketocaproic acid, is a medium-chain keto acid that plays a significant role in modulating insulin secretion from pancreatic beta-cells [3] [8]. This straight-chain fatty acid consists of hexanoic acid with an oxo group at position 2 and has a molecular formula of C6H10O3 with a molecular weight of approximately 130.14 g/mol [2] [7].
Research has demonstrated that 2-oxohexanoic acid can induce insulin release from isolated pancreatic islets and generate a biphasic insulin-secretory pattern in perfused mouse pancreas [5]. Studies conducted on pancreatic islets from obese-hyperglycaemic mice revealed that 2-oxohexanoate (the conjugate base of 2-oxohexanoic acid) exhibits insulin-secretory potency comparable to that of glucose [5] [6]. This effect is particularly notable as not all 2-oxocarboxylic acids possess this capability; compounds such as pyruvate, 2-oxobutyrate, and 2-oxo-octanoate do not significantly induce insulin release [5].
The mechanism by which 2-oxohexanoic acid stimulates insulin secretion involves calcium uptake by pancreatic beta-cells [5] [25]. Research findings indicate that 2-oxocarboxylic acids with significant insulin-secretory potency, including 2-oxohexanoate, induce significant calcium uptake by isolated incubated islets [5]. This calcium influx is crucial for the exocytosis of insulin-containing secretory granules, as the pancreatic beta-cell relies on changes in intracellular calcium concentration to trigger insulin release [25].
2-Oxocarboxylic Acid | Insulin Secretion Potency | Calcium Uptake Induction | Insulin Secretory Pattern |
---|---|---|---|
2-Oxohexanoate | High (similar to glucose) | Significant | Biphasic |
2-Oxopentanoate | Moderate | Significant | Biphasic |
2-Oxobutyrate | Low/None | Not significant | Not observed |
Pyruvate | Low/None | Not significant | Not observed |
2-Oxo-octanoate | Low/None | Not significant | Not observed |
The electrical activity of pancreatic beta-cells is fundamental to insulin secretion, and 2-oxohexanoic acid appears to influence this activity [25] [6]. The consensus model for glucose-stimulated insulin secretion involves closure of ATP-sensitive potassium channels, membrane depolarization, and initiation of electrical activity [25]. 2-Oxohexanoic acid may interact with this pathway, potentially affecting the ATP/ADP ratio or directly modulating ion channel activity, thereby contributing to the regulation of insulin release [25] [28].
2-Oxohexanoic acid plays a significant role in the metabolic regulation of leucine and other branched-chain amino acid (BCAA) pathways [9] [13]. These pathways are critical for maintaining adequate anabolism, protein turnover, fatty acid oxidation, neurological energetic demands, and proper immune function [13].
In the context of leucine metabolism, 2-oxohexanoic acid shares structural similarities with 2-oxoisocaproic acid (alpha-ketoisocaproic acid), which is a key metabolic intermediate in the leucine degradation pathway [12] [16]. While 2-oxohexanoic acid has a straight chain structure, it interacts with similar enzymatic systems involved in the metabolism of branched-chain 2-oxo acids [9] [11].
The metabolism of branched-chain amino acids occurs within the mitochondrial matrix and involves multiple enzymes organized into three pathways for the catabolism of leucine, isoleucine, and valine [13]. The oxidative decarboxylation of these amino acids and their related 2-oxo acids is catalyzed by specific dehydrogenase complexes [11] [13]. Research on isolated hepatocytes has shown that decarboxylation rates often exceed transamination rates for branched-chain 2-oxo acids, with the ratio varying depending on the specific compound and metabolic conditions [9].
Metabolic Process | Enzyme System | Role of 2-Oxohexanoic Acid |
---|---|---|
Decarboxylation | Branched-chain 2-oxo acid dehydrogenase complex | Substrate/Competitive inhibitor |
Transamination | Branched-chain amino acid aminotransferase | Interaction with pathway regulation |
Oxidation | Acyl-CoA dehydrogenases | Metabolic intermediate |
Studies have demonstrated that the oxidation of leucine in myocardial tissue can be accelerated by exercise, similar to its behavior in other tissues [11]. This regulatory response can be evoked by the contractile activity of the heart itself, independent of contributions by circulating factors or nervous stimuli [11]. The regulation of the activity state of the branched-chain 2-oxo acid dehydrogenase complex is involved in the mechanism by which metabolic flux through this pathway is controlled during cardiac work [11]. 2-Oxohexanoic acid, as a structural analog to intermediates in this pathway, may influence these regulatory mechanisms [10] [11].
The 2-oxocarboxylic acid metabolism pathway represents a fundamental set of metabolites that includes pyruvate, 2-oxobutanoate, oxaloacetate, and 2-oxoglutarate [10]. 2-Oxohexanoic acid fits into this broader metabolic architecture of chain extension and modification reaction modules for 2-oxocarboxylic acids [10] [17]. This pathway is particularly important at the intersections of metabolic pathways involving carbohydrates, lipids, and amino acids [26].
Peroxisomes are cellular organelles involved in multiple metabolic processes, including fatty acid oxidation, ether lipid synthesis, and reactive oxygen species metabolism [27]. 2-Oxohexanoic acid participates in peroxisomal oxidative decarboxylation of branched-chain fatty acids, a process that is crucial for lipid metabolism [20] [23].
Research has demonstrated that peroxisomes can catalyze, in the presence of branched-chain 2-oxo fatty acids such as 2-oxohexanoic acid, coenzyme A (CoA), and nicotinamide adenine dinucleotide (NAD), the release of carbon dioxide and the formation of nicotinamide adenine dinucleotide reduced form (NADH) and acyl-CoA [20]. The acyl-CoA produced in this reaction contains one carbon atom less than the branched-chain 2-oxo fatty acid and serves as a substrate for peroxisomal acyl-CoA oxidase [20] [23]. This process occurs with a 1:1:1 stoichiometry for carbon dioxide release, NADH formation, and acyl-CoA production [20].
The oxidative decarboxylation of branched-chain 2-oxo fatty acids in peroxisomes represents an important metabolic pathway in higher plants and has been directly demonstrated in mung bean hypocotyls [20] [23]. This activity is specifically located in the peroxisomes, highlighting the compartmentalization of this metabolic function [20].
In mammalian cells, fatty acids can be catabolized via beta-oxidation in both mitochondria and peroxisomes [27]. Very long chain fatty acids (C≥22) are exclusively oxidized in peroxisomes [27]. The process requires the fatty acid to be first activated to an acyl-CoA by acyl-CoA synthetase in the presence of ATP [27]. 2-Oxohexanoic acid may interact with this pathway, potentially influencing the activation or subsequent oxidation steps [14] [20].
Peroxisomal Reaction Components | Products | Stoichiometry |
---|---|---|
Branched-chain 2-oxo fatty acid + CoA + NAD | CO2 + NADH + Acyl-CoA | 1:1:1 |
Studies on phytanic acid alpha-oxidation have revealed that peroxisomal disorders can lead to accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma [14]. This suggests that the normal oxidative decarboxylation pathway for branched-chain fatty acids, which may involve intermediates similar to 2-oxohexanoic acid, is disrupted in these conditions [14]. Four different groups of diseases have been characterized with defective phytanic acid alpha-oxidation and/or pristanic acid beta-oxidation, indicating the clinical relevance of these metabolic pathways [14].
The role of 2-oxohexanoic acid in peroxisomal metabolism extends to its potential interaction with acyl-CoA oxidases involved in the oxidation of branched-chain fatty acids [20] [27]. These enzymes, including Acox2 and Acox3, are specifically involved in the oxidation of branched-chain fatty acids and intermediates involved in bile acid synthesis [27]. 2-Oxohexanoic acid may serve as a substrate or modulator for these enzymatic processes [20] [23].
2-Oxohexanoic acid participates in redox cycling processes that involve the interconversion of nicotinamide adenine dinucleotide phosphate (NADPH) and nicotinamide adenine dinucleotide (NADH) [15] [21]. These redox cofactors play crucial roles in cellular metabolism and redox signaling [21].
The oxidative decarboxylation of 2-oxohexanoic acid in peroxisomes leads to the formation of NADH from NAD, contributing to the cellular NADH pool [20] [23]. This process occurs with a 1:1 stoichiometry between the decarboxylation of the 2-oxo acid and the formation of NADH [20]. The generated NADH can then participate in various metabolic pathways and redox reactions within the cell [21].
Redox cycling compounds, including 2-oxo acids like 2-oxohexanoic acid, can generate hydrogen peroxide in the presence of strong reducing agents [18]. This property is particularly relevant in the context of pancreatic beta-cell function, where hydrogen peroxide has been identified as an essential signal for insulin secretion [28]. Research has shown that NADPH facilitates glucose-stimulated insulin secretion in pancreatic islets through a mechanism involving hydrogen peroxide production [28].
Redox Cofactor | Role in 2-Oxohexanoic Acid Metabolism | Cellular Function |
---|---|---|
NAD/NADH | Oxidative decarboxylation cofactor | Electron carrier in catabolic reactions |
NADP/NADPH | Redox cycling participant | Reducing power for anabolic reactions and antioxidant defense |
The pair of NADH and NAD plays a crucial role in metabolism and redox signaling [21]. The central pathways involved in complete glucose breakdown and electron storage in NADH are the glycolytic pathway and the Krebs cycle [21]. 2-Oxohexanoic acid, as a 2-oxo acid, may interact with enzymes in these pathways, potentially influencing the generation of NADH and the overall redox balance of the cell [21] [26].
The interconversion between oxidized and reduced forms of nicotinamide adenine dinucleotide cofactors is a major consideration in metabolic studies [15]. Research has shown that this interconversion can be substantial during extraction procedures, highlighting the dynamic nature of these redox relationships [15]. The development of methods to accurately measure NADPH/NADP+ and NADH/NAD+ ratios has been an important focus in understanding cellular redox homeostasis [15].
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